1-Amino-2-methylbutan-2-ol

Catalog No.
S674830
CAS No.
51411-49-5
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-methylbutan-2-ol

CAS Number

51411-49-5

Product Name

1-Amino-2-methylbutan-2-ol

IUPAC Name

1-amino-2-methylbutan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3

InChI Key

LHYVEOGDJNQNEW-UHFFFAOYSA-N

SMILES

CCC(C)(CN)O

Canonical SMILES

CCC(C)(CN)O

1-Amino-2-methylbutan-2-ol, with the chemical formula C5_5H13_{13}NO, is an organic compound classified as an alkanolamine. It features both amino and alcohol functional groups, making it a versatile building block in organic synthesis. The compound is also known for its potential applications in pharmaceuticals and as a reagent in various

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to engage in nucleophilic substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are significant in organic synthesis.
  • Acid-Base Reactions: As an amine, it can accept protons, forming ammonium salts when reacted with acids.

These reactions highlight its utility as a reagent in synthesizing more complex molecules .

The biological activity of 1-amino-2-methylbutan-2-ol has been explored primarily in the context of its use as a pharmaceutical intermediate. Compounds derived from it have shown promise in modulating biological pathways, particularly those involving tyrosine kinases. Such activity is crucial for developing treatments for various diseases, including cancer and neurological disorders .

1-Amino-2-methylbutan-2-ol can be synthesized through several methods:

  • Hydrogenation of 2-Methylbutan-2-one: This method involves reducing the ketone using hydrogen gas in the presence of a catalyst.
  • Alkylation of Amino Alcohols: Starting from simpler amino alcohols, alkylation can introduce additional methyl groups to form the desired compound.
  • Chemoenzymatic Methods: Enzymatic processes can selectively modify existing compounds to yield 1-amino-2-methylbutan-2-ol with high specificity .

The applications of 1-amino-2-methylbutan-2-ol are diverse:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting various biological pathways.
  • Chemical Reagents: Used in organic synthesis for producing other complex molecules.
  • Buffer Solutions: Its properties allow it to be used in buffer formulations for biochemical applications .

Research into the interactions of 1-amino-2-methylbutan-2-ol focuses on its role in biochemical pathways. Studies have indicated that it may interact with specific receptors involved in cellular signaling processes. These interactions could be essential for understanding its pharmacological effects and optimizing its use in drug development .

Several compounds share structural similarities with 1-amino-2-methylbutan-2-ol. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
4-Amino-2-methylbutanolC5_5H13_{13}NO0.86
(R)-1-Amino-4-methylpentan-3-ol hydrochlorideC6_6H15_{15}ClN0.81
(S)-1-Amino-4-methylpentan-3-ol hydrochlorideC6_6H15_{15}ClN0.81
2-Methyl-4-(methylamino)butan-2-olC6_6H15_{15}N0.86

These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements. The uniqueness of 1-amino-2-methylbutan-2-ol lies in its specific combination of amine and alcohol functionalities, which provides distinct reactivity patterns compared to others listed above .

Physical State and Appearance

1-Amino-2-methylbutan-2-ol exists as a colorless liquid at room temperature [1] . The compound exhibits the typical characteristics of amino alcohols, possessing both hydrophilic and lipophilic properties due to the presence of both amino and hydroxyl functional groups [3]. The molecular structure contains a branched five-carbon backbone with a tertiary alcohol center, contributing to its unique physical characteristics compared to linear amino alcohols [1].

Density Measurements (0.918 g/cm³)

The density of 1-Amino-2-methylbutan-2-ol has been experimentally determined to be 0.918 g/cm³ [4]. This value places the compound within the typical range for amino alcohols and reflects the influence of both the organic backbone and the polar functional groups. The density measurement is consistent with the molecular weight of 103.16 g/mol and the molecular volume occupied by the branched structure [1] [5]. For comparison, related amino alcohols such as 1-amino-2-butanol exhibit similar density values around 0.94 g/cm³ [6], indicating that the additional methyl branching in 1-amino-2-methylbutan-2-ol results in a slightly lower density due to less efficient molecular packing.

Boiling Point Analysis (186.8°C at 760 mmHg)

The boiling point of 1-amino-2-methylbutan-2-ol is 186.8°C at 760 mmHg [4]. This elevated boiling point compared to simple alcohols of similar molecular weight is characteristic of amino alcohols and can be attributed to extensive intermolecular hydrogen bonding [7] [8]. The presence of both amino (-NH₂) and hydroxyl (-OH) groups creates multiple sites for hydrogen bond formation, significantly increasing the energy required for vaporization [3] [9].

The boiling point follows the expected trend for amino alcohols, where increased molecular complexity and hydrogen bonding capability result in higher boiling points. Comparative analysis with related compounds shows that 1-amino-2-butanol has a boiling point of 169°C [6], while the branched structure of 1-amino-2-methylbutan-2-ol results in a higher boiling point of 186.8°C, likely due to the tertiary alcohol configuration affecting the hydrogen bonding network [9] [7].

Solubility Parameters

1-Amino-2-methylbutan-2-ol exhibits high solubility in water due to its amino alcohol structure [3] [10]. The compound possesses an XLogP3-AA value of -0.3 [1], indicating hydrophilic character. The negative partition coefficient suggests preferential solubility in polar solvents over non-polar solvents.

Table 1: Solubility Characteristics

Solvent SystemEstimated SolubilityBasis
WaterHighly solublePolar amino alcohol structure [3]
EthanolSolubleHydrogen bonding capability [11]
MethanolSolubleSimilar polarity [11]
IsopropanolModerately solubleModerate polarity
AcetoneSlightly solubleLimited hydrogen bonding
Diethyl EtherSlightly solubleLow polarity
ChloroformSlightly solubleChlorinated solvent
HexaneInsolubleNon-polar hydrocarbon

The solubility behavior follows the general pattern observed for amino alcohols in mixed solvent systems [12] [11] [13]. The compound's ability to form hydrogen bonds through both its amino and hydroxyl groups enhances its solubility in protic solvents while limiting solubility in non-polar media.

Partition Coefficients

The octanol-water partition coefficient (log P) for 1-amino-2-methylbutan-2-ol is -0.3 [1], indicating hydrophilic behavior. This negative value reflects the compound's preference for the aqueous phase over the organic phase in octanol-water partition studies [14] [15]. The partition coefficient is influenced by the molecular structure, particularly the presence of two hydrogen bond donors and two hydrogen bond acceptors [1].

Table 2: Partition Coefficient Data

ParameterValueReference
XLogP3-AA-0.3 [1]
Hydrogen Bond Donors2 [1]
Hydrogen Bond Acceptors2 [1]
Topological Polar Surface Area46.25 Ų [16] [17]
Rotatable Bonds2 [1]

The partition coefficient behavior is consistent with other amino alcohols that exhibit preferential water solubility [12]. The relatively low value indicates that the compound would have limited bioaccumulation potential and would favor aqueous environments in biological systems.

Crystallographic Data

Limited crystallographic data is available for 1-amino-2-methylbutan-2-ol in the literature. However, related amino alcohol compounds have been characterized using X-ray crystallography [18] [19]. The molecular structure can be described using standard crystallographic parameters:

Table 3: Molecular Structure Parameters

ParameterValueSource
Molecular FormulaC₅H₁₃NO [1] [5]
Molecular Weight103.16 g/mol [1] [5]
InChIInChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3 [1] [5]
InChI KeyLHYVEOGDJNQNEW-UHFFFAOYSA-N [1] [5]
SMILESCCC(C)(CN)O [1] [5]
Exact Mass103.099714038 Da [1]

The compound lacks reported crystal structure data, likely due to its liquid state at room temperature. The branched tertiary alcohol structure with the amino substituent creates a molecular geometry that may not readily crystallize under standard conditions.

Thermodynamic Properties

Thermodynamic properties of 1-amino-2-methylbutan-2-ol can be estimated using group contribution methods and correlations with similar compounds [20]. The National Institute of Standards and Technology (NIST) database contains related thermodynamic data for similar amino compounds [20].

Table 4: Estimated Thermodynamic Properties

PropertyEstimated ValueMethod/Basis
Critical Temperature~551 KGroup contribution [20]
Critical Pressure~3800 kPaGroup contribution [20]
Enthalpy of Vaporization45-55 kJ/molTrouton's rule estimation
Heat Capacity (liquid)180-220 J/mol·KGroup contribution
Surface Tension35-45 mN/mParachor method
Viscosity (20°C)2-5 mPa·sViscosity correlation
Refractive Index1.451 [4]
Vapor Pressure (25°C)0.182 mmHg [4]

The refractive index of 1.451 [4] and vapor pressure of 0.182 mmHg at 25°C [4] have been experimentally determined. These values are consistent with the molecular structure and support the estimated thermodynamic properties. The relatively low vapor pressure indicates limited volatility at room temperature, which is expected for a compound with extensive hydrogen bonding capability [3] [7].

The thermodynamic properties reflect the dual nature of the compound as both an amino compound and a tertiary alcohol. The estimated critical properties place 1-amino-2-methylbutan-2-ol within the range typical for amino alcohols, with the branched structure contributing to slightly elevated critical temperature and pressure compared to linear analogs [20].

XLogP3

-0.3

Other CAS

51411-49-5

Dates

Last modified: 08-15-2023

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